Superior Enantioselectivity and Activity vs. BINAP in Dehydroamino Acid Hydrogenation
In the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid methyl esters, the [2.2]PhanePhos-Rh complex demonstrated dramatically higher activity and comparable or superior enantioselectivity compared to BINAP-Rh under the same mild conditions (1 bar H2, room temperature) [1]. While BINAP required longer reaction times or higher pressures for complete conversion, PhanePhos achieved quantitative conversion in under 30 minutes for several substrates, with enantiomeric excesses up to 99% [2].
| Evidence Dimension | Enantioselectivity (% ee) and Reaction Time for Methyl (Z)-α-acetamidocinnamate Hydrogenation |
|---|---|
| Target Compound Data | [2.2]PhanePhos-Rh: up to 99% ee, complete conversion in <30 min |
| Comparator Or Baseline | BINAP-Rh: similar ee but longer reaction times required for complete conversion |
| Quantified Difference | PhanePhos achieved full conversion significantly faster (qualitative observation from original publication) |
| Conditions | Rh(COD)2OTf precatalyst, 1 bar H2, room temperature, MeOH |
Why This Matters
Faster reaction rates translate directly to higher throughput and lower manufacturing costs in pharmaceutical synthesis.
- [1] Pye, P. J.; Rossen, K.; Reamer, R. A.; et al. A New Planar Chiral Bisphosphine Ligand for Asymmetric Catalysis: Highly Enantioselective Hydrogenations under Mild Conditions. J. Am. Chem. Soc. 1997, 119, 6207–6208. View Source
- [2] PhanePhos – Wikipedia, accessed April 2026. View Source
